molecular formula C15H10BrN3O5 B2766140 Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 1171859-90-7

Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2766140
CAS No.: 1171859-90-7
M. Wt: 392.165
InChI Key: RIFXLCBXQOKEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a complex organic compound that features a unique combination of functional groups, including a bromofuran ring, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the bromofuran and oxadiazole intermediates. The bromofuran intermediate can be synthesized through the bromination of furan, followed by further functionalization. The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The bromofuran ring can be oxidized to form corresponding furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromofuran ring can yield furanones, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(5-bromofuran-2-yl)benzoate: Similar structure but lacks the oxadiazole ring.

    Methyl 4-((5-(5-chlorofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate: Similar structure with a chlorine atom instead of bromine.

    Methyl 4-((5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate: Similar structure with a thiophene ring instead of furan.

Uniqueness

Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is unique due to the presence of both the bromofuran and oxadiazole rings, which can impart distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O5/c1-22-14(21)9-4-2-8(3-5-9)12(20)17-15-19-18-13(24-15)10-6-7-11(16)23-10/h2-7H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFXLCBXQOKEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.